SPQ

Description

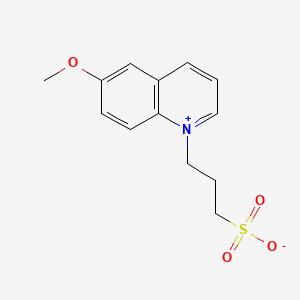

Structure

3D Structure

Propriétés

IUPAC Name |

3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDGOJFPFMINBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347145 | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83907-40-8 | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83907-40-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the SPQ Fluorescent Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent chloride indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). It details its core principles, quantitative properties, and provides in-depth experimental protocols for its application in cellular and physiological research.

Core Principles of this compound

1.1. Chemical Identity and Structure

This compound, or 6-methoxy-N-(3-sulfopropyl)quinolinium, is a water-soluble, membrane-impermeant fluorescent dye. Its chemical structure features a quinolinium core, which is the basis of its fluorescence, and a sulfopropyl group that confers hydrophilicity.

1.2. Mechanism of Action: Collisional Quenching

This compound functions as a chloride indicator through a process known as collisional or dynamic quenching.[1] In the absence of chloride ions, this compound fluoresces strongly when excited by ultraviolet (UV) light. However, when chloride ions are present, they collide with the excited this compound molecules. These collisions provide a non-radiative pathway for the excited-state this compound to return to its ground state, thereby decreasing the fluorescence intensity without a shift in the emission wavelength.[2] This relationship between chloride concentration and fluorescence intensity is the foundation of its use as a chloride sensor. The efficiency of this quenching process is described by the Stern-Volmer equation.[2]

Quantitative Data

The photophysical and quenching properties of this compound are summarized in the tables below. These values are crucial for experimental design and data interpretation.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maxima (λex) | 344 nm | [1] |

| Emission Maximum (λem) | 443 nm | [1] |

| Molar Extinction Coefficient (ε) at 344 nm in H₂O | 3,700 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO | [1] |

| Cell Permeability | Membrane Impermeant | [1] |

Table 2: Stern-Volmer Quenching Constants (Ksv) for this compound

| Condition | Ksv (M⁻¹) | Reference(s) |

| Aqueous Solution (Water) | 115.0 ± 2.8 | [3] |

| Intracellular (T84 cells) | 17.8 ± 0.8 | [3] |

| Intracellular (Porcine Lymphocytes) | 16.2 | [4] |

| Intracellular (Corneal Endothelium) | 14.7 ± 0.9 | [5] |

| Intracellular (General Range in various cell types) | 12–20 | [5] |

Note: The intracellular Ksv is significantly lower than in aqueous solution due to competitive quenching by intracellular organic anions and proteins.[5]

Experimental Protocols

Detailed methodologies for the effective use of this compound in a laboratory setting are provided below.

3.1. Protocol for Loading this compound into Cells via Hypotonic Shock

This method transiently increases cell membrane permeability to allow the entry of the membrane-impermeant this compound.

Materials:

-

Cells in suspension or monolayer culture

-

Phosphate-Buffered Saline (PBS)

-

Hypotonic Buffer: 50% PBS diluted with 50% sterile deionized water

-

Isotonic Buffer: Standard cell culture medium or PBS supplemented with 150 mM NaCl

-

This compound stock solution (e.g., 100 mM in water)

Procedure:

-

Cell Preparation:

-

For suspension cells, centrifuge to obtain a cell pellet and wash once with isotonic buffer.

-

For adherent cells, wash the monolayer twice with isotonic buffer.

-

-

Hypotonic Loading:

-

Prepare a loading solution by diluting the this compound stock solution in the hypotonic buffer to a final concentration of 5-10 mM.

-

Resuspend the cell pellet or cover the cell monolayer with the this compound-containing hypotonic buffer.

-

Incubate for 10-15 minutes at 37°C.[4] The optimal incubation time may vary between cell types and should be determined empirically.

-

-

Restoration of Isotonicity:

-

For suspension cells, add an equal volume of a hypertonic buffer (e.g., PBS with 300 mM NaCl) to the cell suspension to restore isotonic conditions.

-

For adherent cells, replace the hypotonic loading solution with a pre-warmed isotonic buffer.

-

-

Washing:

-

Wash the cells 2-3 times with isotonic buffer to remove extracellular this compound.

-

-

Incubation:

-

Incubate the cells in isotonic buffer for at least 30 minutes at 37°C to allow for recovery and stabilization of intracellular this compound.

-

-

Verification:

-

Confirm successful loading and cell viability using fluorescence microscopy.

-

3.2. Protocol for In Situ Calibration of Intracellular this compound

This protocol is essential for converting fluorescence intensity measurements into absolute intracellular chloride concentrations. It utilizes ionophores to equilibrate intracellular and extracellular chloride concentrations.

Materials:

-

This compound-loaded cells

-

Calibration Buffers: A series of buffers with varying chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). These buffers should be potassium-rich (e.g., by replacing NaCl with KCl) to clamp the membrane potential. The osmolarity should be kept constant by replacing chloride with a non-quenching anion like nitrate (NO₃⁻) or gluconate.

-

Nigericin stock solution (e.g., 10 mM in ethanol)

-

Tributyltin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

Prepare this compound-loaded cells as described in Protocol 3.1.

-

Equilibrate cells in a chloride-free calibration buffer (0 mM Cl⁻).

-

Add ionophores: Add nigericin (final concentration 5-10 µM) and tributyltin (final concentration 5-10 µM) to the cells.[4] Nigericin acts as a K⁺/H⁺ antiporter, and tributyltin facilitates Cl⁻/OH⁻ exchange, effectively clamping the intracellular ion concentrations to those of the extracellular buffer.

-

Record baseline fluorescence (F₀): Measure the fluorescence intensity of the cells in the 0 mM Cl⁻ buffer. This represents the unquenched fluorescence.

-

Titrate with chloride: Sequentially perfuse the cells with the calibration buffers containing increasing concentrations of chloride. Allow the fluorescence signal to stabilize at each concentration before recording the fluorescence intensity (F).

-

Construct the Stern-Volmer plot: Plot F₀/F versus the corresponding chloride concentration ([Cl⁻]).

-

Determine the intracellular Ksv: The slope of the linear regression of the Stern-Volmer plot represents the intracellular Stern-Volmer constant (Ksv).

-

Calculate intracellular chloride: Once the Ksv is determined, the unknown intracellular chloride concentration in subsequent experiments can be calculated using the formula: [Cl⁻]ᵢ = (F₀/F - 1) / Ksv .

3.3. Protocol for Measuring CFTR Activity

This protocol outlines the use of this compound to measure the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key chloride channel. The assay is based on the exchange of intracellular chloride with a non-quenching anion.[3][6]

Materials:

-

This compound-loaded cells expressing CFTR

-

Chloride-containing buffer (e.g., PBS)

-

Chloride-free buffer (e.g., PBS with chloride replaced by nitrate)

-

CFTR activators (e.g., forskolin, IBMX, isoproterenol)[7]

-

CFTR inhibitors (e.g., CFTRinh-172, glibenclamide)[3]

Procedure:

-

Load cells with this compound as described in Protocol 3.1.

-

Establish baseline fluorescence: Perfuse the cells with a chloride-containing buffer and record the stable, quenched fluorescence signal.

-

Initiate anion exchange: Switch to a chloride-free (nitrate-containing) buffer. The efflux of intracellular chloride and influx of nitrate will cause an increase in this compound fluorescence.

-

Activate CFTR: Add CFTR activators to the chloride-free buffer. Activation of CFTR will accelerate the efflux of chloride, resulting in a more rapid increase in fluorescence. The rate of this fluorescence increase is proportional to CFTR activity.

-

Inhibit CFTR (optional): To confirm that the observed fluorescence change is due to CFTR activity, pre-incubate a separate set of cells with a CFTR inhibitor before and during the experiment. The rate of fluorescence increase should be significantly reduced in the presence of the inhibitor.[3]

-

Data Analysis: Quantify the rate of fluorescence change (dF/dt) after the addition of CFTR activators. This rate is a measure of CFTR-mediated chloride transport.

Mandatory Visualizations

4.1. Signaling and Quenching Mechanisms

Caption: Mechanism of this compound fluorescence and collisional quenching by chloride ions.

4.2. Experimental Workflows

Caption: Experimental workflow for the quantification of CFTR channel activity.

4.3. Signaling Pathway

References

- 1. biotium.com [biotium.com]

- 2. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 3. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bio.fsu.edu [bio.fsu.edu]

An In-depth Technical Guide to the SPQ Mechanism of Action in Chloride Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent indicator for the measurement of intracellular chloride concentration. This document details the photophysical properties of this compound, the principles of its chloride-dependent fluorescence quenching, experimental protocols for its application, and a summary of key quantitative data.

Core Mechanism of Action: Collisional Quenching

This compound is a water-soluble, membrane-impermeant fluorescent dye that serves as a sensitive indicator for chloride ions.[1][2] The fundamental mechanism underlying its function is collisional quenching , a dynamic process where the fluorescence of this compound is diminished upon interaction with chloride ions.[1][3]

Upon excitation with ultraviolet light, the this compound molecule transitions to an excited electronic state. In the absence of a quenching agent, it returns to its ground state by emitting a photon, resulting in fluorescence. However, when a chloride ion collides with the excited this compound molecule, it facilitates a non-radiative pathway for the molecule to return to its ground state, thereby preventing the emission of a photon and leading to a decrease in the observed fluorescence intensity.[4] This process is highly dependent on the concentration of chloride ions; as the intracellular chloride concentration increases, the frequency of collisions with this compound molecules rises, leading to a proportional decrease in fluorescence.

The relationship between fluorescence quenching and the concentration of the quencher (in this case, chloride ions) is described by the Stern-Volmer equation :

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher.[4][5]

-

[Cl⁻] is the chloride concentration.

A key characteristic of collisional quenching is that it affects the intensity of the fluorescence but does not alter the shape or wavelength of the emission spectrum.[5]

Figure 1: this compound signaling pathway for chloride sensing.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound as a chloride indicator. It is important to note that the Stern-Volmer constant (Kₛᵥ) is significantly lower inside cells compared to aqueous solutions. This is attributed to competitive quenching by intracellular organic anions and proteins.[3][6]

| Parameter | Value | Notes |

| Excitation Maxima (λex) | 320 nm and 350 nm | Can be excited by UV laser lines (351 nm, 364 nm).[2][6] |

| Emission Maximum (λem) | ~445 nm | [2] |

| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm | In H₂O.[1] |

| Stern-Volmer Constant (Kₛᵥ) in Solution | 118 M⁻¹ | In aqueous solution.[6] |

| Stern-Volmer Constant (Kₛᵥ) in Cells | 12 M⁻¹ - 19 M⁻¹ | Varies by cell type (e.g., 16.2 M⁻¹ in porcine lymphocytes).[5][6][7] |

| Quenching Constants for Other Anions (in solution) | Br⁻: 180 M⁻¹ I⁻: 240 M⁻¹ HCO₃⁻: 8 M⁻¹ Gluconate: 12 M⁻¹ | This compound is more sensitive to other halides than to chloride.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in measuring intracellular chloride concentrations.

This compound Loading into Cells via Hypotonic Shock

Due to its membrane-impermeant nature, this compound is typically introduced into cells using transient permeabilization methods such as hypotonic shock.[1][5]

Materials:

-

This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)

-

Hanks' Balanced Salt Solution (HBSS)

-

Deionized water

-

Cell suspension of interest (e.g., lymphocytes)

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Prepare a hypotonic loading medium by diluting HBSS 1:1 with deionized water.

-

Dissolve this compound in the hypotonic medium to a final concentration of 5 mM.

-

Resuspend the cells in the this compound-containing hypotonic medium at a density of 8–10 x 10⁶ cells/mL.

-

Incubate the cell suspension for 15 minutes at 37°C.[5]

-

After incubation, restore isotonicity by adding an equal volume of 2x concentrated HBSS.

-

Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g).

-

Wash the cells twice with isotonic HBSS to remove extracellular this compound.

-

Resuspend the cells in the desired experimental buffer for fluorescence measurement.

Note: The efficiency of loading and the retention of this compound can vary between cell types. It is advisable to optimize the incubation time and this compound concentration for the specific cell line being used. The organic anion transport inhibitor, Probenecid, can be used to reduce the efflux of this compound from cells.[1]

In Situ Calibration of Intracellular this compound Fluorescence

To accurately determine the intracellular chloride concentration from the fluorescence signal, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.[5][7]

Materials:

-

This compound-loaded cells

-

Calibration buffers with varying known chloride concentrations (e.g., 0 mM to 140 mM), maintaining constant ionic strength by replacing chloride with an impermeant anion like gluconate.

-

Nigericin (a K⁺/H⁺ antiporter) stock solution (e.g., 10 mM in ethanol).

-

Tributyltin (a Cl⁻/OH⁻ antiporter) stock solution (e.g., 10 mM in ethanol).

-

Fluorometer or fluorescence microscope equipped for UV excitation and blue emission detection.

Procedure:

-

Aliquot the this compound-loaded cell suspension into separate tubes or wells.

-

Resuspend the cells in each of the calibration buffers containing a different known chloride concentration.

-

Add nigericin to a final concentration of 7-10 µM and tributyltin to a final concentration of 10 µM to each sample.[5][7] These ionophores will clamp the intracellular ion concentrations to the extracellular levels.

-

Incubate for 5-10 minutes to allow for complete equilibration.

-

Measure the fluorescence intensity (F) for each sample at an excitation wavelength of ~350 nm and an emission wavelength of ~445 nm.

-

Measure the fluorescence intensity in a chloride-free calibration buffer (0 mM Cl⁻) to determine F₀.

-

Construct a Stern-Volmer plot by graphing F₀/F against the known chloride concentrations.

-

Perform a linear regression on the plotted data. The slope of the line will be the intracellular Stern-Volmer constant (Kₛᵥ).[7]

Measurement of Intracellular Chloride

Procedure:

-

Using the same instrument settings as for the calibration, measure the fluorescence intensity (F) of the experimental this compound-loaded cells in their physiological buffer.

-

Determine F₀ from the calibration curve (the y-intercept) or from a separate measurement in a chloride-free buffer.

-

Calculate the intracellular chloride concentration [Cl⁻] using the rearranged Stern-Volmer equation and the empirically determined Kₛᵥ:

[Cl⁻] = (F₀/F - 1) / Kₛᵥ

Figure 2: Experimental workflow for intracellular chloride measurement using this compound.

Considerations and Limitations

-

pH Sensitivity: The fluorescence of this compound can be sensitive to pH in certain buffers. It is crucial to maintain a constant pH throughout the experiment or to use buffers that do not quench this compound fluorescence.[5]

-

Quenching by Other Anions: this compound is also quenched by other halides, with a higher sensitivity to bromide and iodide than to chloride. The presence of significant concentrations of these ions can interfere with accurate chloride measurements.[3]

-

Intracellular Environment: The Kₛᵥ for this compound is highly dependent on the intracellular environment. Therefore, in situ calibration is critical for each cell type and experimental condition.[3][6]

-

Dye Leakage: this compound can be actively transported out of cells over time. Experiments should ideally be conducted within one to two hours of loading to minimize the effects of dye leakage.[1]

-

Photobleaching: As with all fluorophores, this compound is susceptible to photobleaching. Excitation light intensity and exposure time should be minimized to reduce this effect.

References

- 1. biotium.com [biotium.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ): A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core properties, experimental applications, and underlying principles of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent indicator for chloride ions. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding and practical application of this vital research tool.

Core Properties of this compound

6-methoxy-N-(3-sulfopropyl)quinolinium, commonly known as this compound, is a water-soluble, membrane-impermeant fluorescent dye. Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable probe for measuring intracellular and extracellular chloride concentrations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and solution preparation.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₅NO₄S | [1] |

| Molecular Weight | 281.33 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | [1] |

| Excitation Maximum (λex) | ~317-344 nm | [1][2][3] |

| Emission Maximum (λem) | ~443-451 nm | [1][2][3] |

| Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm in H₂O | |

| Storage Conditions | Store at 4°C to -20°C, protected from light |

Spectral Properties

This compound exhibits a characteristic fluorescence spectrum with excitation in the ultraviolet range and emission in the blue visible range. The fluorescence intensity is inversely proportional to the chloride ion concentration.

Mechanism of Action: Fluorescence Quenching

The utility of this compound as a chloride indicator lies in the principle of fluorescence quenching. When a chloride ion collides with an excited this compound molecule, it facilitates the non-radiative decay of the excited state, leading to a decrease in fluorescence intensity. This process is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher.

-

[Cl⁻] is the chloride concentration.

The linear relationship between the ratio of unquenched to quenched fluorescence and the chloride concentration allows for quantitative measurements.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Synthesis of 6-methoxy-N-(3-sulfopropyl)quinolinium (this compound)

While this compound is commercially available, a general synthetic route involves the quaternization of 6-methoxyquinoline with 1,3-propanesultone.

Materials:

-

6-methoxyquinoline

-

1,3-propanesultone

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 6-methoxyquinoline in the anhydrous solvent under an inert atmosphere.

-

Add an equimolar amount of 1,3-propanesultone to the solution.

-

Heat the reaction mixture under reflux for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

This compound Synthesis Workflow

Cell Loading with this compound using Hypotonic Shock

Due to its charged nature, this compound is membrane impermeant and requires a method for intracellular delivery. Hypotonic shock is a common and effective technique.

Materials:

-

Cells in suspension or adhered to a coverslip

-

Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Hypotonic buffer (e.g., 1:1 mixture of isotonic buffer and sterile deionized water)

-

This compound stock solution (e.g., 100 mM in water or DMSO)

-

Incubator at 37°C

Procedure:

-

Prepare a hypotonic loading buffer containing 5-10 mM this compound.

-

Wash the cells twice with isotonic buffer to remove any residual media.

-

Aspirate the isotonic buffer and replace it with the pre-warmed hypotonic this compound loading buffer.

-

Incubate the cells for 5-15 minutes at 37°C. The optimal time may vary depending on the cell type.

-

After incubation, aspirate the hypotonic loading buffer and wash the cells three times with isotonic buffer to remove extracellular this compound.

-

The cells are now loaded with this compound and ready for fluorescence measurements.

This compound Cell Loading Workflow

Measurement of Intracellular Chloride Concentration

Instrumentation:

-

Fluorescence microscope equipped with a UV excitation source (e.g., 340 nm filter) and an appropriate emission filter (e.g., >420 nm).

-

Digital camera for image acquisition.

-

Image analysis software.

Procedure:

-

Mount the coverslip with this compound-loaded cells onto the microscope stage.

-

Perfuse the cells with a chloride-free buffer (e.g., replacing Cl⁻ with NO₃⁻ or gluconate) to obtain the maximal fluorescence intensity (F₀).

-

Acquire fluorescence images at baseline (in the presence of intracellular chloride, F).

-

Perfuse with the experimental solution containing the desired chloride concentration and acquire images.

-

At the end of the experiment, perform an in situ calibration.

In Situ Calibration of Intracellular this compound Fluorescence

To accurately determine intracellular chloride concentrations, an in situ calibration is essential to determine the Stern-Volmer constant (Kₛᵥ) within the cellular environment. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.

Materials:

-

This compound-loaded cells

-

Calibration buffers with known chloride concentrations (e.g., 0, 20, 40, 80, 120 mM Cl⁻), with the ionic strength maintained by replacing chloride with an impermeant anion like gluconate.

-

Ionophores:

-

Nigericin (a K⁺/H⁺ exchanger)

-

Tributyltin (a Cl⁻/OH⁻ exchanger)

-

Procedure:

-

Sequentially perfuse the this compound-loaded cells with the calibration buffers containing 10 µM nigericin and 10 µM tributyltin.

-

Allow sufficient time for the intracellular and extracellular chloride concentrations to equilibrate for each calibration solution.

-

Measure the fluorescence intensity (F) for each known extracellular chloride concentration.

-

The fluorescence intensity in the 0 mM chloride buffer represents F₀.

-

Plot F₀/F against the known chloride concentrations.

-

The slope of the resulting linear fit is the intracellular Stern-Volmer constant (Kₛᵥ).

In Situ Calibration Workflow

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biological research and drug discovery, including:

-

Studying ion channel and transporter function: Particularly for chloride channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

-

Investigating cell volume regulation: Changes in cell volume are often accompanied by chloride fluxes.

-

Screening for compounds that modulate chloride transport: High-throughput screening assays can be developed using this compound to identify potential drug candidates.

-

Measuring chloride homeostasis: Understanding the regulation of intracellular chloride is crucial in various physiological and pathological processes.

Limitations and Considerations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

pH sensitivity: The fluorescence of this compound can be sensitive to pH changes in some buffers. Careful selection of buffers and appropriate controls are necessary.

-

Photobleaching: Like many fluorophores, this compound can be susceptible to photobleaching upon prolonged or intense excitation.

-

Leakage from cells: this compound can leak from cells over time, which may affect long-term experiments.

-

Quenching by other anions: While most sensitive to halides, this compound fluorescence can be quenched by other anions, which should be considered in the experimental design.

This technical guide provides a comprehensive foundation for the effective use of 6-methoxy-N-(3-sulfopropyl)quinolinium in a research setting. By understanding its core properties and adhering to detailed experimental protocols, researchers can leverage this valuable fluorescent probe to gain critical insights into the role of chloride in cellular physiology and disease.

References

An In-depth Technical Guide to SPQ Dye for Intracellular Chloride Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent dye for the measurement of intracellular chloride ([Cl⁻]i). We will delve into its fundamental properties, mechanism of action, and detailed protocols for its application in cellular and tissue systems. This document is intended to serve as a practical resource for researchers employing this compound to investigate the crucial role of chloride ions in cellular physiology and disease.

Introduction to this compound and Intracellular Chloride

Intracellular chloride is a critical ion involved in a myriad of cellular processes, including the regulation of cell volume, ion homeostasis, transepithelial transport, and neuronal signaling.[1][2][3] Dysregulation of [Cl⁻]i is implicated in numerous pathologies, making its accurate measurement a key aspect of biomedical research.[3][4]

This compound is a water-soluble, membrane-impermeant fluorescent indicator that has been instrumental in advancing our understanding of [Cl⁻]i dynamics.[5][6][7] Its fluorescence is sensitive to the concentration of halide ions, particularly chloride, through a collisional quenching mechanism.[7][8] This property allows for the dynamic monitoring of changes in [Cl⁻]i in living cells.[9]

Core Properties and Mechanism of Action

This compound's utility as a chloride indicator stems from its photophysical properties and its interaction with chloride ions. The fundamental principle behind its use is the quenching of its fluorescence upon collision with chloride ions.[7][8] This relationship is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv [Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Ksv is the Stern-Volmer constant, a measure of the sensitivity of the dye to the quencher (chloride).[8][10]

An increase in intracellular chloride concentration leads to a decrease in this compound fluorescence.[6] It is important to note that this compound is a single-wavelength dye, meaning that changes in fluorescence intensity are used to infer changes in chloride concentration, which can be susceptible to artifacts such as dye leakage or changes in cell volume.[5][11]

Quantitative Data for this compound

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 6-methoxy-N-(3-sulfopropyl)quinolinium | [5][8][12] |

| Molecular Formula | C₁₃H₁₅NO₄S | [6] |

| Molecular Weight | 281.3 g/mol | [6][7] |

| Excitation Maximum (λex) | ~320-350 nm (peaks at 320 and 350 nm) | [6][13][14] |

| Emission Maximum (λem) | ~443-451 nm | [6][7][13] |

| Quantum Yield (in absence of halides) | 0.69 | [14] |

| Extinction Coefficient (ε at 344 nm in H₂O) | 3,700 M⁻¹cm⁻¹ | [7] |

| Stern-Volmer Constant (Ksv) in aqueous solution | 118 M⁻¹ | [10][14] |

| Stern-Volmer Constant (Ksv) intracellular | 12 - 19 M⁻¹ | [10][12][15] |

| Solubility | Soluble in water and DMSO | [7] |

Experimental Protocols

Accurate and reproducible measurement of [Cl⁻]i using this compound requires careful attention to dye loading, calibration, and imaging procedures.

This compound Loading into Cells

Due to its hydrophilic nature, this compound is membrane-impermeant and requires specific methods for intracellular delivery.[5][7]

Hypotonic Shock Loading (A Common Method):

-

Cell Preparation: Culture cells to the desired confluency on coverslips suitable for microscopy.

-

Hypotonic Buffer Preparation: Prepare a hypotonic buffer by diluting the normal isotonic buffer (e.g., Hanks' Balanced Salt Solution) with distilled water (typically a 1:1 ratio).

-

This compound Loading Solution: Dissolve this compound in the hypotonic buffer to a final concentration of 5-20 mM.[8][12]

-

Loading Procedure:

-

Wash the cells once with the isotonic buffer.

-

Aspirate the isotonic buffer and replace it with the this compound-containing hypotonic buffer.

-

Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C.[8][12] The optimal time may vary depending on the cell type.

-

Aspirate the loading solution and wash the cells 2-3 times with the isotonic buffer to remove extracellular dye.

-

Allow the cells to recover in the isotonic buffer for at least 30 minutes before imaging.

-

Note on Dye Retention: this compound can be actively extruded from cells by organic anion transporters.[7] The rate of leakage is temperature-dependent and varies between cell types.[7] To mitigate this, experiments are typically performed within one to two hours of loading.[7] The organic anion transporter inhibitor, probenecid, can be used to reduce dye leakage.[7]

In Situ Calibration of Intracellular this compound

To convert fluorescence intensity measurements into absolute [Cl⁻]i values, an in situ calibration is essential. This procedure involves equilibrating the intracellular and extracellular chloride concentrations using ionophores.[8][10][12]

Calibration Protocol using Ionophores:

-

Calibration Buffers: Prepare a set of calibration buffers with known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). These buffers should contain a high potassium concentration (to clamp the membrane potential) and maintain constant ionic strength (e.g., by replacing chloride with a non-quenching anion like gluconate).

-

Ionophore Stock Solutions: Prepare stock solutions of nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter) in a suitable solvent like ethanol or DMSO.[8][12]

-

Calibration Procedure:

-

After loading the cells with this compound and allowing for recovery, mount the coverslip on the microscope stage.

-

Perfuse the cells with the first calibration buffer (e.g., 0 mM Cl⁻).

-

Add nigericin (e.g., 7 µM) and tributyltin (e.g., 10 µM) to the perfusion solution.[8] This will equilibrate the intracellular and extracellular ion concentrations.

-

Record the fluorescence intensity (F) once a stable signal is reached.

-

Sequentially perfuse the cells with the remaining calibration buffers of increasing chloride concentrations, recording the stable fluorescence intensity at each concentration.

-

At the end of the experiment, obtain the F₀ value by perfusing with the 0 mM chloride calibration buffer.

-

-

Data Analysis: Plot a Stern-Volmer graph of F₀/F versus [Cl⁻]. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (Ksv). This Ksv can then be used to calculate the [Cl⁻]i in subsequent experiments under similar conditions.

Visualization of Workflows and Pathways

Intracellular Chloride Signaling Pathway

Chloride ions are not merely passive players in maintaining electrochemical gradients; they are active signaling molecules that can directly modulate the activity of various proteins.[16][17] For instance, intracellular chloride can regulate the activity of several Na⁺-HCO₃⁻ cotransporters, influencing intracellular pH and ion homeostasis.[17] A simplified representation of this signaling role is depicted below.

Caption: Simplified signaling pathway of intracellular chloride.

Experimental Workflow for [Cl⁻]i Measurement using this compound

The following diagram outlines the key steps involved in a typical experiment to measure intracellular chloride concentration using this compound.

Caption: Experimental workflow for measuring intracellular chloride with this compound.

Advantages and Limitations of this compound

While this compound is a valuable tool, it is essential to be aware of its advantages and limitations to ensure proper experimental design and data interpretation.

Advantages:

-

High Sensitivity to Chloride: this compound exhibits significant fluorescence quenching in response to chloride ions.[14]

-

Fast Response Time: The collisional quenching mechanism allows for the detection of rapid changes in [Cl⁻]i.[11]

-

Insensitivity to Cations and pH (in some contexts): The fluorescence of this compound is not directly affected by common intracellular cations.[14] However, some studies have shown pH sensitivity depending on the buffer composition.[18]

Limitations:

-

Single-Wavelength Indicator: As a non-ratiometric dye, measurements can be affected by changes in dye concentration, cell path length, and lamp intensity.[5][11]

-

Photobleaching: this compound is susceptible to photobleaching, which can complicate long-term imaging experiments.[11]

-

UV Excitation: The requirement for UV excitation can be phototoxic to cells with prolonged exposure.[11]

-

Dye Leakage: As mentioned, this compound can leak from cells over time, leading to a declining signal.[7]

-

Interference from other Anions: While most sensitive to chloride, this compound fluorescence can also be quenched by other anions such as bromide and iodide.[10]

Conclusion

This compound remains a cornerstone fluorescent indicator for the measurement of intracellular chloride. Its well-characterized properties and established protocols make it an accessible and powerful tool for a wide range of biological investigations. By understanding its mechanism of action, carefully implementing experimental procedures, and being mindful of its limitations, researchers can effectively utilize this compound to unravel the complex roles of intracellular chloride in health and disease. The development of newer generation, long-wavelength, and ratiometric chloride indicators continues to expand the toolkit available to scientists, but the foundational knowledge gained from studies using this compound is invaluable.[4][14]

References

- 1. "Intracellular Chloride Regulation" by Francisco J. Alvarez-Leefmans [corescholar.libraries.wright.edu]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | Intracellular Chloride Channels: Novel Biomarkers in Diseases [frontiersin.org]

- 4. Fluorescent chloride indicators to assess the efficacy of CFTR cDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. biotium.com [biotium.com]

- 8. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]

- 12. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrum [this compound (6-Methoxy-N-(3-sulfopropyl)quinolinium)] | AAT Bioquest [aatbio.com]

- 14. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SPQ Fluorescence Quenching by Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a water-soluble fluorescent dye extensively utilized for the measurement of intracellular chloride concentration ([Cl⁻]ᵢ). Its utility lies in the specific quenching of its fluorescence by halide ions, particularly chloride, through a collisional mechanism. This property allows for real-time monitoring of [Cl⁻]ᵢ dynamics in living cells, providing invaluable insights into cellular physiology, ion channel activity, and the effects of potential therapeutic compounds. This guide offers a comprehensive overview of the principles of this compound fluorescence quenching, detailed experimental protocols, and its application in studying signaling pathways.

The Core Mechanism: Collisional Quenching

The fluorescence of this compound is diminished by chloride ions through a process known as collisional or dynamic quenching.[1][2] In this mechanism, the chloride ion collides with the excited-state this compound molecule, causing it to return to its ground state without the emission of a photon.[3] This process is distinct from static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[1] The efficiency of this quenching is dependent on the concentration of the quencher, in this case, chloride ions.

The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.[3]

-

F is the fluorescence intensity in the presence of chloride.[3]

-

Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of the fluorophore to the quencher.[1][2]

-

[Cl⁻] is the chloride concentration.

A key characteristic of dynamic quenching is that the fluorescence lifetime of the fluorophore is also reduced in the presence of the quencher. This provides a method to distinguish it from static quenching, where the lifetime remains unchanged.[1]

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Reference |

| Excitation Maxima (λ_ex) | 320 nm and 350 nm | [4] |

| Emission Maximum (λ_em) | 445 nm | [4] |

| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm in H₂O | [5] |

Table 2: Stern-Volmer Constants (Kₛᵥ) for this compound Quenching by Chloride

| Condition | Kₛᵥ (M⁻¹) | Cell Type/System | Reference |

| Aqueous Solution | 118 | In vitro | [6] |

| Aqueous Solution | 115.0 ± 2.8 | In vitro | [7][8] |

| Intracellular | 17.8 ± 0.8 | T84 colon carcinoma cells | [7][8] |

| Intracellular | 12 | Rabbit proximal convoluted tubules | [6][9] |

| Intracellular | 16.2 | Porcine lymphocytes | [10] |

| Intracellular | 19 | Fibroblasts | [11] |

Note: The intracellular Kₛᵥ is consistently lower than in aqueous solutions, likely due to quenching by intracellular anions and macromolecules.[6][11]

Experimental Protocols

Loading this compound into Cells using Hypotonic Shock

This method is commonly used to introduce the membrane-impermeant this compound into the cytoplasm.

Materials:

-

This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile deionized water

-

Cell suspension (e.g., lymphocytes at 8–10 x 10⁶ cells/mL)

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Prepare a hypotonic loading medium by diluting HBSS 1:1 with sterile deionized water.

-

Dissolve this compound in the hypotonic medium to a final concentration of 5 mM.

-

Resuspend the cell pellet in the this compound-containing hypotonic medium.

-

Incubate the cell suspension for 15 minutes at 37°C.[11]

-

To stop the loading, dilute a sample of the cell suspension (e.g., 100 µL) 15:1 in isotonic HBSS.

-

Centrifuge the cells to pellet them and remove the extracellular this compound.

-

Resuspend the cell pellet in 200 µL of fresh, pre-warmed HBSS.

-

Incubate the cells for a further 15 minutes at 37°C to allow them to recover from the hypotonic shock.[11]

-

The cells are now loaded with this compound and ready for fluorescence measurements. Note that leakage of this compound can occur, and experiments are typically performed within one to two hours of loading.[5]

In Situ Calibration of Intracellular this compound Fluorescence

To accurately determine [Cl⁻]ᵢ from fluorescence intensity, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular [Cl⁻] using ionophores.

Materials:

-

This compound-loaded cells

-

Calibration buffers with varying [Cl⁻] (e.g., 0 mM to 140 mM). To maintain osmolarity, chloride is typically replaced with a non-quenching anion like nitrate or gluconate.[6][11]

-

High potassium (K⁺) concentration in calibration buffers to clamp the membrane potential.

-

Nigericin (a K⁺/H⁺ antiporter) stock solution (e.g., 10 mM in ethanol).

-

Tributyltin (a Cl⁻/OH⁻ antiporter) stock solution (e.g., 10 mM in ethanol).[10]

-

Fluorometer or fluorescence microscope.

Procedure:

-

Perfuse the this compound-loaded cells with a series of calibration buffers containing known [Cl⁻] concentrations.

-

Add nigericin (final concentration ~7-10 µM) and tributyltin (final concentration ~10 µM) to the calibration buffers to permeabilize the cell membrane to K⁺, H⁺, Cl⁻, and OH⁻ ions.[10][11]

-

Allow the intracellular and extracellular ion concentrations to equilibrate.

-

Measure the steady-state fluorescence intensity (F) for each calibration buffer.

-

Measure the fluorescence intensity in a zero-chloride buffer (F₀).

-

Plot F₀/F versus [Cl⁻] to generate a Stern-Volmer plot.

-

The slope of the linear fit to this plot gives the intracellular Stern-Volmer constant (Kₛᵥ).[10]

Application in Signaling Pathways: CFTR Activity

A prominent application of this compound is in the functional assessment of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-activated chloride channel.[7][8] Mutations in the CFTR gene cause cystic fibrosis. This compound-based assays are used to screen for compounds that can restore the function of mutant CFTR.

The assay typically involves stimulating CFTR-expressing cells with a cAMP agonist (e.g., forskolin) and monitoring the subsequent changes in [Cl⁻]ᵢ. In one common protocol, the extracellular chloride is replaced with a non-quenching anion like nitrate. Upon CFTR activation, the efflux of intracellular chloride and influx of nitrate leads to an increase in this compound fluorescence (de-quenching). The rate of this fluorescence increase is proportional to the CFTR channel activity.[6]

Conclusion

This compound remains a valuable tool for the quantitative measurement of intracellular chloride. Its well-characterized mechanism of collisional quenching and the established protocols for its use in cellular systems make it a reliable choice for researchers in various fields. By understanding the core principles and methodologies outlined in this guide, scientists and drug development professionals can effectively employ this compound to investigate the intricate roles of chloride in cellular function and to screen for novel therapeutics targeting ion transport pathways.

References

- 1. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 2. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 3. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio.fsu.edu [bio.fsu.edu]

- 9. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Applications of Quinuclidinol Derivatives in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific term "Substituted Phenylethyl-Quinuclidinol (SPQ)" does not correspond to a widely documented compound in biomedical literature, the core structure, quinuclidinol, is the foundation for a significant class of biologically active molecules. This technical guide will focus on the biomedical applications of quinuclidinol derivatives, with a particular emphasis on their role as potent modulators of the cholinergic system. The principles, experimental protocols, and data presented herein are broadly applicable to the study of substituted quinuclidinol compounds and provide a foundational understanding for researchers in pharmacology and drug development.

The quinuclidine ring is a key structural motif in the synthesis of various therapeutically important molecules and is found in a number of natural products[1]. Derivatives of quinuclidinol are instrumental in the development of drugs targeting a range of conditions, including neurological and psychiatric disorders, by acting as ligands for cholinergic receptors[2]. A prominent and extensively studied example of a quinuclidinol derivative is 3-Quinuclidinyl benzilate (QNB), a potent muscarinic acetylcholine receptor antagonist[3][4][5]. This guide will use QNB and related compounds as primary examples to illustrate the applications of this chemical class in biomedical research.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action for many biologically active quinuclidinol derivatives is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs)[4][6]. Acetylcholine is a crucial neurotransmitter in both the central and peripheral nervous systems, and its action is mediated by nicotinic and muscarinic receptors[7]. Quinuclidinol-based compounds, such as QNB, selectively bind to muscarinic receptors without activating them, thereby blocking the binding of the endogenous ligand, acetylcholine[4][6].

This blockade of mAChRs disrupts the normal transmission of nerve signals, leading to a range of physiological effects[7]. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs)[8][9]. The specific downstream signaling pathways affected depend on the G-protein to which the receptor subtype is coupled[9]. For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The antagonistic action of quinuclidinol derivatives prevents these signaling cascades from occurring in response to acetylcholine.

Quantitative Data on Quinuclidinol Derivatives

The binding affinity of quinuclidinol derivatives for muscarinic receptors is a key determinant of their potency. This is typically quantified by determining the inhibition constant (Ki) or its logarithmic form (pKi) through radioligand binding assays. The following table summarizes representative binding affinity data for various muscarinic receptor antagonists, including quinuclidinol-related structures, at the five human muscarinic receptor subtypes (hM1-hM5). Higher pKi values indicate greater binding affinity.

| Compound | pKi at hM1 | pKi at hM2 | pKi at hM3 | pKi at hM4 | pKi at hM5 | Reference |

| Oxybutynin | 8.2 | 7.5 | 8.3 | 7.8 | 8.1 | [10] |

| Trospium | 9.3 | 9.4 | 9.6 | 9.2 | 9.2 | [10] |

| Compound 2 | 8.5 | 8.0 | 8.6 | 8.1 | 8.2 | [10] |

| Compound 3b | 8.9 | 8.2 | 9.0 | 8.4 | 8.6 | [10] |

Note: The compounds listed above are from a study on 1,4-dioxane analogues and are presented to illustrate the typical data format and range of affinities for muscarinic antagonists. Comprehensive, directly comparable pKi data for a wide range of substituted phenylethyl-quinuclidinols was not available in the initial search results.

In addition to receptor binding, the biological activity of quinuclidinone derivatives has been explored in other contexts, such as cancer research. The following table presents the half-maximal inhibitory concentration (IC50) values for novel quinuclidinone derivatives against human lung carcinoma (A549) and normal lung (L132) cell lines.

| Compound | IC50 (µM) on A549 | IC50 (µM) on L132 |

| 4c | 1.8 ± 0.2 | > 20 |

| 5e | 1.9 ± 0.1 | > 20 |

Data extracted from a study on the anti-proliferative effects of novel quinuclidinone derivatives[11].

Experimental Protocols

The characterization of quinuclidinol derivatives in biomedical research relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assays for Affinity Determination (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor[8][12][13]. These assays measure the displacement of a radioactively labeled ligand (the radioligand) from the receptor by the unlabeled test compound (the quinuclidinol derivative).

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for a radioligand, and subsequently the inhibition constant (Ki) for a test compound.

Materials:

-

Cell membranes or tissues expressing the target muscarinic receptor subtypes.

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)[10].

-

Test quinuclidinol derivative at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline, PBS).

-

Non-specific binding inhibitor (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Saturation Binding (to determine Kd and Bmax of the radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

-

For each concentration, prepare parallel tubes containing a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Competition Binding (to determine Ki of the test compound):

-

Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at its Kd value) and a range of concentrations of the unlabeled test compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding.

-

Incubate to equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax[14][15].

-

For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant[16].

-

In Vitro Functional Assays for Potency Determination

Functional assays measure the biological response elicited by a receptor and are used to determine the potency of an antagonist in preventing the action of an agonist. For muscarinic receptors, this often involves measuring changes in intracellular calcium or the accumulation of second messengers.

Objective: To determine the potency of a quinuclidinol derivative as a functional antagonist of muscarinic receptors.

Materials:

-

Whole cells expressing the target muscarinic receptor subtype (e.g., CHO cells)[17].

-

A muscarinic agonist (e.g., carbachol)[17].

-

Test quinuclidinol derivative.

-

Assay medium (e.g., Krebs-HEPES buffer).

-

A method for detecting the cellular response (e.g., a fluorescent calcium indicator like Fura-2, or kits for measuring IP1 or cAMP accumulation).

-

A plate reader capable of fluorescence or luminescence detection.

Methodology:

-

Cell Culture and Plating: Culture cells expressing the target receptor and seed them into multi-well plates.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test quinuclidinol derivative (the antagonist) for a specific period to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80 concentration) to all wells to stimulate the receptor.

-

Signal Detection: After a defined incubation period with the agonist, measure the cellular response. For example:

-

Calcium Mobilization: If using a calcium indicator, measure the change in fluorescence intensity.

-

Second Messenger Accumulation: Lyse the cells and use an appropriate assay kit (e.g., HTRF or ELISA) to measure the levels of IP1 (a downstream metabolite of IP3) or cAMP.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the agonist-induced response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

-

The potency of the antagonist can also be expressed as a pA2 value, derived from a Schild analysis, which provides an estimate of the antagonist's affinity for the receptor in a functional system[17].

-

Conclusion

Quinuclidinol derivatives represent a versatile class of compounds with significant applications in biomedical research, primarily as modulators of the muscarinic acetylcholine receptor system. Their ability to act as potent antagonists has made them invaluable tools for dissecting the roles of the cholinergic system in health and disease, and as lead compounds in drug discovery programs for a variety of therapeutic areas. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel quinuclidinol-based compounds, enabling researchers to quantify their binding affinities and functional potencies. As synthetic methodologies continue to evolve[1][18], the development of next-generation quinuclidinol derivatives with improved subtype selectivity and pharmacokinetic properties holds great promise for advancing our understanding of cholinergic signaling and for the treatment of associated disorders.

References

- 1. tsijournals.com [tsijournals.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 4. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Client Challenge [military-history.fandom.com]

- 7. QNB: Incapacitating Agent | NIOSH | CDC [cdc.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 15. researchgate.net [researchgate.net]

- 16. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SPQ in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the production of thick, sticky mucus, affecting multiple organs, most notably the lungs. Research into CF therapies has been revolutionized by the development of high-throughput screening (HTS) assays to identify small-molecule modulators that can restore the function of mutant CFTR. A key tool in this endeavor has been the halide-sensitive fluorescent indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). This technical guide provides an in-depth overview of the role of this compound in CF research, detailing its mechanism of action as a measurement tool, experimental protocols for its use, and its application in the discovery of CFTR modulators.

The Core of this compound-Based CFTR Functional Assays

This compound is a water-soluble, membrane-impermeable fluorescent dye whose fluorescence is dynamically quenched by halide ions, particularly iodide (I⁻) and chloride (Cl⁻), through a process of collisional quenching. This property makes it an invaluable tool for measuring the functional activity of the CFTR channel, which facilitates the transport of these ions across the cell membrane. The principle of the assay is to load cells with this compound and then measure the change in fluorescence as halide concentrations inside the cell change due to CFTR activity.

The quenching of this compound fluorescence by halides is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[X⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of a quenching halide.

-

F is the fluorescence intensity in the presence of the quenching halide at concentration [X⁻].

-

Kₛᵥ is the Stern-Volmer constant, which is a measure of the quenching efficiency.

The intracellular Stern-Volmer constant for this compound with chloride (KCl) has been determined to be approximately 17.8 ± 0.8 M⁻¹ in T84 cells, while in aqueous solution, it is around 115.0 ± 2.8 M⁻¹[1].

Quantitative Data from this compound-Based Assays

Table 1: Representative Data from an this compound-Based HTS for F508del-CFTR Correctors

| Compound ID | Concentration (µM) | CFTR-Mediated Halide Efflux Rate (Arbitrary Units) | % Activity (Relative to Positive Control*) |

| Vehicle (DMSO) | - | 0.15 ± 0.03 | 0 |

| Positive Control | 10 | 1.00 ± 0.08 | 100 |

| Hit Compound A | 10 | 0.85 ± 0.06 | 70 |

| Hit Compound B | 10 | 0.62 ± 0.05 | 47 |

| Non-Hit Compound C | 10 | 0.18 ± 0.04 | 3 |

*Positive control could be a known corrector or low-temperature rescue.

Table 2: Representative Potency Data for a CFTR Potentiator Determined by this compound Assay

| Potentiator | EC₅₀ (nM) | Maximal Efficacy (% of Forskolin + Genistein) |

| Ivacaftor (VX-770) | 25 | 110 |

| Genistein | 5,000 | 85 |

| Novel Potentiator X | 150 | 95 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in CFTR research. These protocols are synthesized from various sources to provide a comprehensive guide.

Protocol 1: this compound Loading into Cultured Epithelial Cells

This protocol describes the loading of the membrane-impermeable this compound dye into cells, typically achieved through hypotonic shock.

Materials:

-

Cultured epithelial cells (e.g., Fischer Rat Thyroid (FRT), Human Bronchial Epithelial (HBE), or Chinese Hamster Ovary (CHO) cells) expressing the CFTR variant of interest.

-

This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) powder.

-

Hypotonic loading buffer (e.g., 50% PBS in sterile water).

-

Isotonic buffer (e.g., PBS or a HEPES-buffered saline solution).

-

Cell culture medium.

Procedure:

-

Culture cells to confluence on a suitable substrate (e.g., 96-well plates for HTS or glass coverslips for microscopy).

-

Prepare a stock solution of this compound (e.g., 100 mM in sterile water).

-

Prepare the hypotonic loading solution by diluting the this compound stock solution into the hypotonic buffer to a final concentration of 5-10 mM.

-

Aspirate the cell culture medium from the cells.

-

Wash the cells once with isotonic buffer.

-

Add the this compound-containing hypotonic loading solution to the cells and incubate for 5-15 minutes at room temperature. The duration of the hypotonic shock should be optimized for the specific cell line to maximize loading efficiency while maintaining cell viability.

-

Aspirate the loading solution and replace it with isotonic buffer.

-

Allow the cells to recover in the isotonic buffer for at least 30 minutes at 37°C before proceeding with the functional assay.

Protocol 2: CFTR-Mediated Halide Efflux Assay Using this compound

This protocol measures the rate of halide efflux from this compound-loaded cells upon stimulation of CFTR activity.

Materials:

-

This compound-loaded cells on a suitable plate or coverslip.

-

Chloride-containing buffer (e.g., PBS).

-

Chloride-free, nitrate-containing buffer (e.g., PBS with sodium nitrate replacing sodium chloride).

-

CFTR agonists (e.g., Forskolin, IBMX, Genistein).

-

CFTR inhibitors (e.g., CFTRinh-172, Glybenclamide) (optional).

-

Fluorescence plate reader or fluorescence microscope equipped with appropriate filters for this compound (Excitation ~350 nm, Emission ~450 nm).

Procedure:

-

Place the plate or coverslip with this compound-loaded cells into the fluorescence reader/microscope.

-

Establish a baseline fluorescence reading in the chloride-containing buffer. At this stage, the intracellular this compound fluorescence is quenched by the intracellular chloride.

-

To initiate the assay, rapidly exchange the chloride-containing buffer with the chloride-free, nitrate-containing buffer. This creates a concentration gradient that drives chloride out of the cells through any open CFTR channels.

-

Simultaneously with or immediately prior to the buffer exchange, add a cocktail of CFTR agonists to the nitrate buffer to activate the CFTR channels.

-

Record the fluorescence intensity over time. As chloride leaves the cells and is replaced by the non-quenching nitrate anion, the this compound fluorescence will increase (dequench).

-

The initial rate of fluorescence increase is proportional to the CFTR-mediated chloride efflux rate.

-

(Optional) At the end of the experiment, add a CFTR inhibitor to confirm that the observed fluorescence change is specific to CFTR activity.

Protocol 3: Data Analysis and Quantification

Calculation of Halide Efflux Rate:

-

The raw fluorescence data over time is collected.

-

The initial rate of fluorescence increase (dF/dt) is calculated from the linear portion of the dequenching curve.

-

This rate can be used as a direct measure of CFTR activity or can be converted to an initial rate of change of intracellular halide concentration using the Stern-Volmer equation if a calibration has been performed.

Calibration of Intracellular this compound Fluorescence:

-

To relate fluorescence intensity to intracellular halide concentration, a calibration is performed at the end of each experiment.

-

Cells are permeabilized to ions using a cocktail of ionophores (e.g., nigericin and tributyltin) in buffers with known chloride concentrations.

-

This allows for the generation of a Stern-Volmer plot (F₀/F vs. [Cl⁻]) to determine the intracellular Kₛᵥ.

Mandatory Visualizations

CFTR Channel Gating Mechanism

Caption: A simplified model of the CFTR channel gating cycle.

Experimental Workflow for an this compound-Based HTS Assay

Caption: Workflow for a high-throughput screen for CFTR correctors using this compound.

Comparison with YFP-Based Assays

In recent years, assays based on halide-sensitive Yellow Fluorescent Proteins (YFP) have become more prevalent for HTS of CFTR modulators. It is important for researchers to understand the relative advantages and disadvantages of this compound and YFP-based assays.

Table 3: Comparison of this compound and YFP-Based CFTR Functional Assays

| Feature | This compound-Based Assay | YFP-Based Assay |

| Principle | Collisional quenching of a small molecule dye by halides. | Intrinsic halide sensitivity of a genetically encoded protein. |

| Cell Loading | Requires a loading step (e.g., hypotonic shock), which can be stressful to cells. | No loading required; YFP is genetically expressed by the cells. |

| Signal Stability | Can be prone to leakage from cells, leading to signal drift. | Stable intracellular signal. |

| Signal-to-Noise Ratio | Generally lower than YFP-based assays. | Generally higher, allowing for greater sensitivity. |

| Throughput | Amenable to HTS, but the loading step adds complexity. | Highly amenable to automated HTS. |

| Versatility | Can be used with a wide variety of cell types. | Requires cell lines that can be genetically engineered to express YFP. |

Conclusion

This compound has been a foundational tool in the field of cystic fibrosis research, enabling the development of functional assays that have been crucial for understanding CFTR biology and for the discovery of novel CFTR modulators. While newer technologies, such as YFP-based assays, offer some advantages, the principles of halide-sensitive fluorescence quenching pioneered with this compound remain central to many HTS strategies. A thorough understanding of the methodologies and data interpretation associated with this compound-based assays is, therefore, still highly relevant for researchers and drug development professionals working to combat cystic fibrosis.

References

A Technical Guide to Chloride Concentration Measurement Using SPQ

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Collisional Quenching of SPQ Fluorescence